[2-(Methanesulfonylmethyl)phenyl]methanamine
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Overview
Description
[2-(Methanesulfonylmethyl)phenyl]methanamine is an organic compound with the molecular formula C9H13NO2S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanamine group.
Mechanism of Action
Mode of Action
It’s worth noting that many methanesulfonyl compounds are known to interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
It’s known that methanesulfonyl compounds can participate in various biochemical reactions, including redox reactions .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methanesulfonylmethyl)phenyl]methanamine typically involves the reaction of 2-(bromomethyl)phenylmethanamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[2-(Methanesulfonylmethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted phenylmethanamine.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
[2-(Methanesulfonylmethyl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- [2-(Methanesulfonylmethyl)phenyl]methanol
- [2-(Methanesulfonylmethyl)phenyl]methanethiol
- [2-(Methanesulfonylmethyl)phenyl]methanoic acid
Uniqueness
[2-(Methanesulfonylmethyl)phenyl]methanamine is unique due to the presence of both the methanesulfonyl and methanamine groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[2-(methylsulfonylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDICKBHPLOLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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